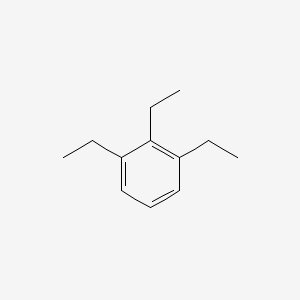
6-Fluoroquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroquinoline-3-carbohydrazide is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their diverse biological activities, particularly their antibacterial properties. The incorporation of a fluorine atom into the quinoline ring enhances the compound’s biological activity and provides unique properties that make it valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroquinoline-3-carbohydrazide typically involves the modification of 6-fluoroquinoline-4-oxo-3-carboxylic acids. One common method includes the reaction of 6-fluoroquinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce various quinoline derivatives .
Applications De Recherche Scientifique
6-Fluoroquinoline-3-carbohydrazide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-fluoroquinoline-3-carbohydrazide involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, thereby inhibiting DNA replication and leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other antibacterial agents .
Comparaison Avec Des Composés Similaires
- 6-Fluoroquinoline-4-oxo-3-carboxylic acid
- 6-Fluoroquinoline-3-carbaldehyde
- 6-Fluoroquinoline-3-carboxamide
Comparison: 6-Fluoroquinoline-3-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H8FN3O |
|---|---|
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
6-fluoroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8FN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
Clé InChI |
WTHLRYGAEHIOKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C=C2C=C1F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















